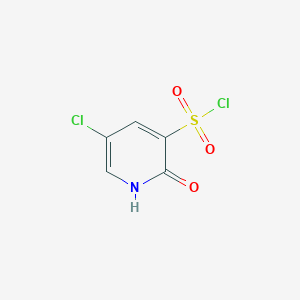
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride typically involves the reaction of 3-pyridinesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, usually at low temperatures (0-5°C) to prevent decomposition and ensure high yield. The reaction proceeds as follows:
- Add thionyl chloride to water and cool the mixture to 0-5°C.
- Add cuprous chloride to the mixture.
- Introduce fluoboric acid diazonium salt to the solution and allow the reaction to proceed overnight at 0-5°C.
- Extract the reaction mixture with dichloromethane and combine the organic layers.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
- Dry the product over anhydrous sodium sulfate, filter, and concentrate to remove methylene chloride, yielding this compound with a yield of approximately 90.7% .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Cuprous Chloride: Acts as a catalyst in the reaction.
Fluoboric Acid Diazonium Salt: Used in the diazotization step.
Dichloromethane: Solvent for extraction.
Sodium Bicarbonate Solution: Used for washing the organic layer.
Major Products
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonyl chloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C5H3Cl2NO3S |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9) |
InChI Key |
HJLCGMYCSWAHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


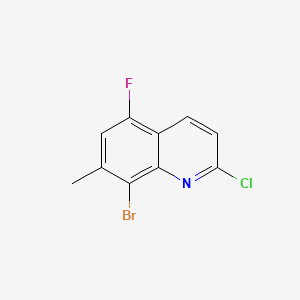
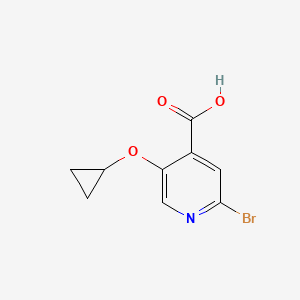
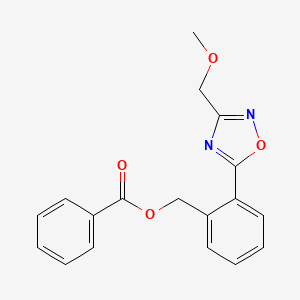
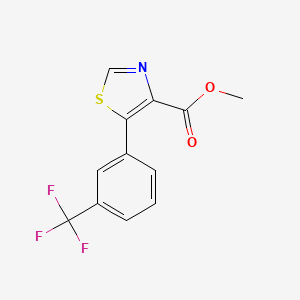
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
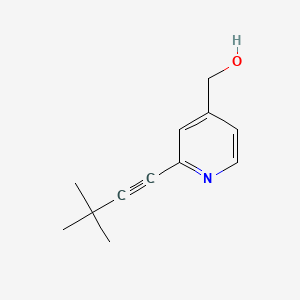
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
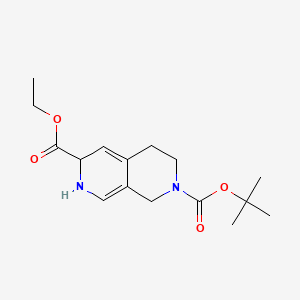
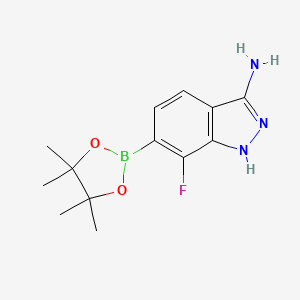
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
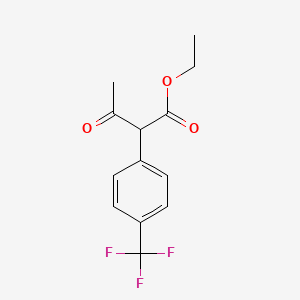
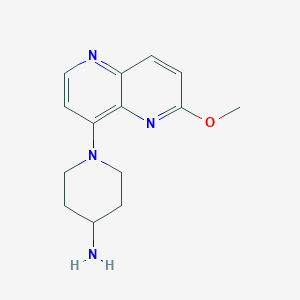
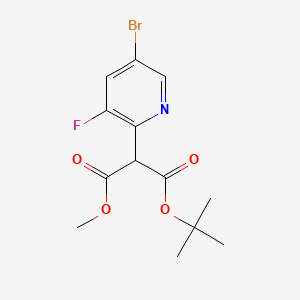
![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
